2-Chloro-4-iodobenzoyl chloride
Description
2-Chloro-4-iodobenzoyl chloride is a halogenated benzoyl chloride derivative featuring chlorine and iodine substituents at the 2- and 4-positions of the benzene ring, respectively. As a benzoyl chloride, it is highly reactive due to the electrophilic carbonyl carbon, making it a valuable intermediate in organic synthesis, particularly for introducing acyl groups or facilitating cross-coupling reactions. The combination of chlorine (electron-withdrawing) and iodine (polarizable halogen) substituents confers unique electronic and steric properties, influencing its reactivity and applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C7H3Cl2IO |
|---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
2-chloro-4-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H |
InChI Key |
FTYFYADLMBVWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 2-chloro-4-iodobenzoyl chloride and its analogs:
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Substituents | Key Features |
|---|---|---|---|---|---|
| This compound | C₇H₃Cl₂IO | 301.36 | Not provided | Cl (2-), I (4-) | Dual halogenation; moderate steric hindrance |
| 4-Iodobenzoyl chloride | C₇H₄ClIO | 266.46 | 1711-02-0 | I (4-) | Single iodine substituent; higher volatility |
| 2-Iodo-4-nitrobenzoyl chloride | C₇H₃ClINO₃ | 311.46 | 861602-59-7 | I (2-), NO₂ (4-) | Nitro group enhances electrophilicity |
Structural and Electronic Effects
- The electron-withdrawing chlorine (ortho) and iodine (para) also polarize the carbonyl group, increasing its electrophilicity but less so than the nitro group in 2-iodo-4-nitrobenzoyl chloride . 4-Iodobenzoyl chloride lacks steric hindrance, making it more reactive in acylations. Its single iodine substituent may facilitate coupling reactions (e.g., Ullmann or Suzuki) due to iodine’s ability to act as a leaving group . 2-Iodo-4-nitrobenzoyl chloride’s nitro group (strong electron-withdrawing) significantly enhances the carbonyl’s electrophilicity, favoring reactions with weak nucleophiles. However, the nitro group may limit solubility in non-polar solvents .
Physicochemical Properties
- Molecular Weight and Stability: The dual halogens in this compound increase its molecular weight (301.36 g/mol) compared to 4-iodobenzoyl chloride (266.46 g/mol), likely reducing volatility but improving thermal stability.
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